

Application Notes and Protocols: Cobalt Boride in Oxygen Evolution Reaction (OER) Catalysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: COBALT BORIDE

Cat. No.: B1148963

[Get Quote](#)

Introduction

The oxygen evolution reaction (OER) is a critical electrochemical process in technologies such as water electrolyzers for hydrogen production and rechargeable metal-air batteries. However, its slow kinetics necessitate the use of efficient electrocatalysts. While precious metal oxides like RuO₂ and IrO₂ are the state-of-the-art catalysts, their scarcity and high cost limit widespread application.[1] This has driven research towards developing cost-effective and highly active OER catalysts based on earth-abundant elements. **Cobalt borides** (Co-B) have emerged as a promising class of non-precious metal catalysts, demonstrating significant activity and stability for OER in alkaline media.[2]

It is widely understood that **cobalt boride** materials often act as pre-catalysts.[3] During the OER process, the surface of the **cobalt boride** undergoes reconstruction to form cobalt oxyhydroxide (CoOOH), which is the catalytically active species.[1][4][5] The underlying, conductive **cobalt boride** core ensures efficient electron transport to these active sites.[4] Boron's role is believed to induce lattice strain, which can lower the kinetic and thermodynamic barriers for the formation of key reaction intermediates, thereby enhancing catalytic activity.[1][5]

These notes provide an overview of the performance of various **cobalt boride**-based materials and standardized protocols for their synthesis and electrochemical evaluation.

Data Presentation: OER Performance of Cobalt Boride Catalysts

The following table summarizes the electrochemical performance of several **cobalt boride**-based catalysts for the OER, primarily in alkaline electrolytes. The key metrics include the overpotential required to achieve a current density of 10 mA/cm² ($\eta@10$), a benchmark for solar fuel applications, and the Tafel slope, which provides insight into the reaction kinetics.

Catalyst Material	Electrolyte	Overpotential ($\eta@10$) (mV)	Tafel Slope (mV/dec)	Stability	Reference
Amorphous Co ₂ B	Alkaline	380	-	Stable for at least 60 hours at 10 mA/cm ²	[1] [5]
Co ₂ B (annealed at 500°C)	Alkaline	360	-	-	[1] [5]
Cobalt-Sulfo-Boride (Co-S-B-8)	1.0 M KOH	280	79	-	[3]
Cobalt Boride (Co-B)	1.0 M KOH	330	68	-	[3]
Iron-Cobalt Boride ((Co _{0.7} Fe _{0.3}) ₂ B)	1.0 M KOH	330	-	Active surface species (CoOOH) formed	[6]
Annealed CoB on Nickel Foam	Alkaline	-	80	-	[4]
Cobalt Iron Boride (CoFeB) Nanosheets	Alkaline	390	66.35	Good long-term stability	
Cobalt Borate (Co-Bi) Nanoarray	0.1 M KBi (pH 9.2)	420	-	Good stability	[7]

Experimental Protocols

Protocol for Synthesis of Amorphous Cobalt Boride (Co₂B) Nanoparticles

This protocol is adapted from the chemical reduction method.^{[1][5]}

Materials:

- Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
- Sodium borohydride (NaBH₄)
- Deionized (DI) water
- Ethanol

Procedure:

- Prepare an aqueous solution of CoCl₂·6H₂O.
- Prepare a separate aqueous solution of NaBH₄.
- Under vigorous stirring, add the NaBH₄ solution dropwise to the CoCl₂ solution at room temperature. A black precipitate of **cobalt boride** will form immediately.
- Continue stirring the mixture for 30 minutes to ensure the reaction is complete.
- Collect the black precipitate by centrifugation or filtration.
- Wash the collected product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.
- Dry the final product in a vacuum oven at a moderate temperature (e.g., 60°C) overnight.

Protocol for Working Electrode Preparation

This protocol describes the fabrication of a catalyst-coated electrode for electrochemical testing.^{[8][9]}

Materials:

- **Cobalt boride** catalyst powder
- Conductive carbon black (e.g., Vulcan XC-72)
- 5 wt% Nafion solution (or other suitable binder like PVDF)
- Ethanol and DI water
- Substrate (e.g., Glassy Carbon (GC) disk, Nickel Foam (NF), Carbon Cloth)
- Micropipette

Procedure:

- Catalyst Ink Preparation:
 - Disperse a specific amount of the **cobalt boride** catalyst powder (e.g., 5 mg) and conductive carbon (e.g., 1 mg) in a solvent mixture (e.g., 1 mL of 4:1 v/v water:ethanol).
 - Add a small amount of Nafion solution (e.g., 40 μL) to the dispersion to act as a binder.
 - Sonicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.
- Electrode Coating:
 - Thoroughly clean the surface of the electrode substrate. For a GC electrode, polish it with alumina slurry, followed by sonication in DI water and ethanol.
 - Using a micropipette, drop-cast a precise volume of the catalyst ink onto the surface of the substrate.
 - Allow the electrode to dry completely at room temperature or under a mild heat lamp. This results in a catalyst loading that can be precisely controlled (e.g., up to 4 mg cm^{-2}).[\[10\]](#)

Protocol for Electrochemical OER Measurement

This protocol outlines a standard three-electrode setup for evaluating OER performance.[\[8\]](#)[\[10\]](#)
[\[11\]](#)

Equipment and Setup:

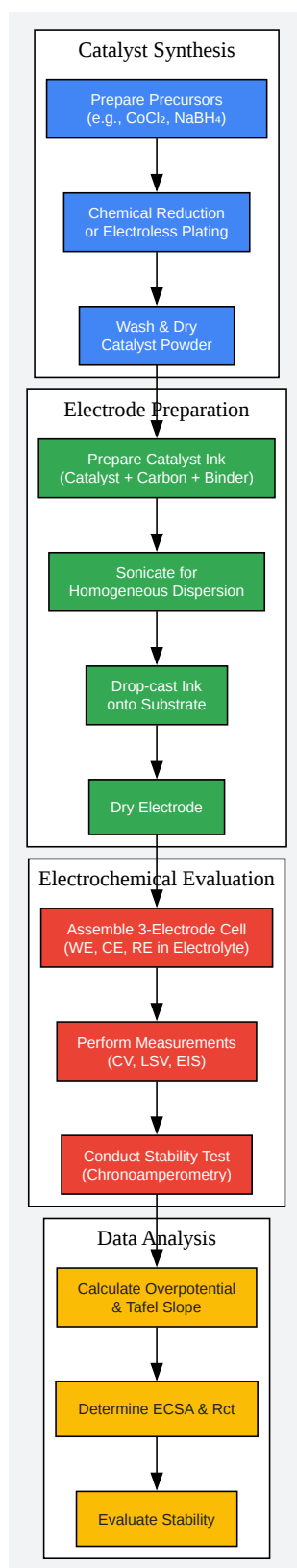
- Potentiostat: A standard electrochemical workstation.
- Electrochemical Cell: A three-electrode cell.
- Working Electrode (WE): The prepared **cobalt boride** catalyst electrode.
- Counter Electrode (CE): A platinum wire or graphite rod.
- Reference Electrode (RE): A Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
- Electrolyte: Typically 0.1 M or 1.0 M KOH solution. The electrolyte should be saturated with an inert gas like Argon or Nitrogen before the experiment to remove dissolved oxygen.[10]

Measurement Procedures:

- Potential Conversion: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: $E(\text{RHE}) = E(\text{Ref}) + 0.059 \times \text{pH} + E^\circ(\text{Ref})$ where $E(\text{Ref})$ is the measured potential against the reference electrode and $E^\circ(\text{Ref})$ is the standard potential of the reference electrode.
- iR Correction: The measured potential should be corrected for ohmic resistance (iR drop) of the solution. The resistance (R_s) can be determined by Electrochemical Impedance Spectroscopy (EIS).[8] The corrected potential is calculated as: $E(\text{corrected}) = E(\text{measured}) - i \times R_s$.
- Cyclic Voltammetry (CV): Perform CV scans in a non-Faradaic potential window (e.g., 0.4 V to 1.4 V vs. RHE) at various scan rates (e.g., 10-100 mV/s) to determine the double-layer capacitance (C_{dl}), which is proportional to the Electrochemically Active Surface Area (ECSA).[8][9]
- Linear Sweep Voltammetry (LSV): Record the OER polarization curve using LSV at a slow scan rate (e.g., 10 mV/s) in the potential range of approximately 1.1 V to 1.6 V vs. RHE.[8] This provides the current density as a function of the applied potential.

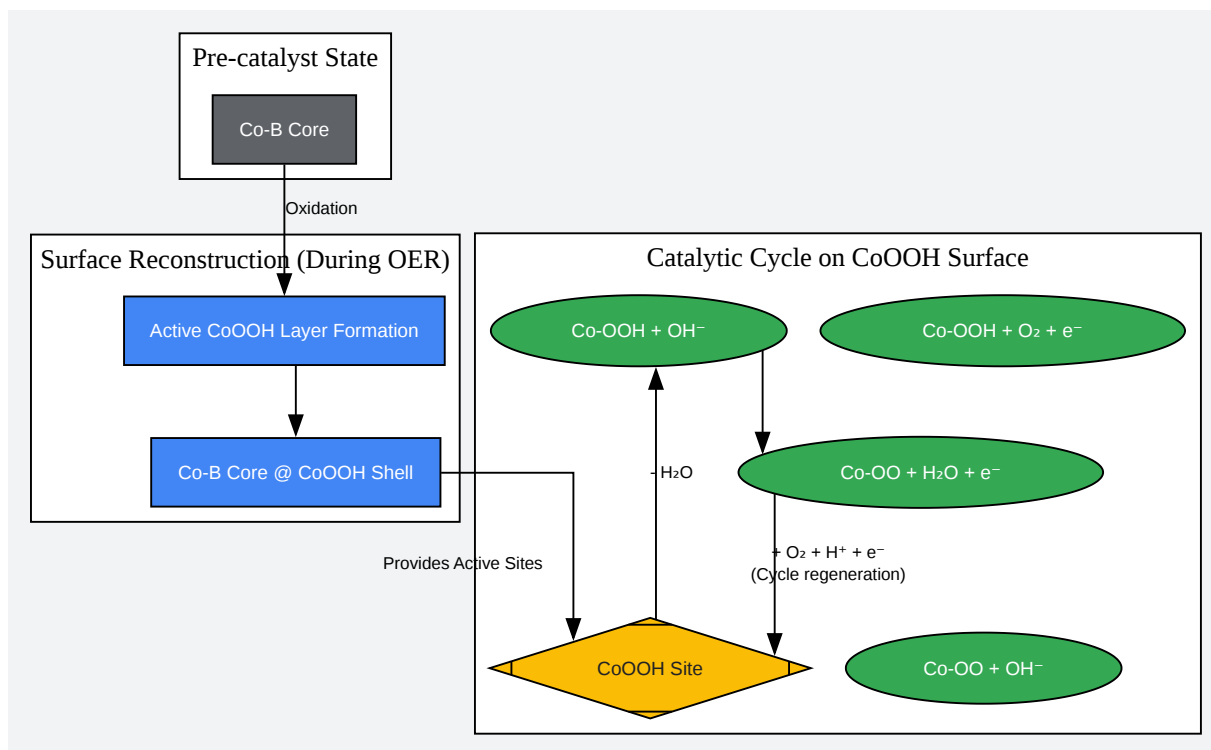
- **Tafel Analysis:** The Tafel slope is obtained by plotting the overpotential ($\eta = E(\text{RHE}) - 1.23 \text{ V}$) against the logarithm of the current density ($\log|j|$). The linear portion of this plot gives the Tafel slope.
- **Electrochemical Impedance Spectroscopy (EIS):** Perform EIS at a specific overpotential to evaluate the charge transfer resistance (R_{ct}) of the catalyst.[\[3\]](#)[\[4\]](#)
- **Stability Test:** Assess the catalyst's long-term stability using chronoamperometry (constant potential) or chronopotentiometry (constant current), typically at a current density of 10 mA/cm^2 , for an extended period (e.g., 24-60 hours).[\[1\]](#)[\[12\]](#)

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating Co-B OER catalysts.



[Click to download full resolution via product page](#)

Caption: Proposed OER mechanism on **cobalt boride** pre-catalysts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nru.uncst.go.ug [nru.uncst.go.ug]
- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Protocol for Screening Water Oxidation or Reduction Electrocatalyst Activity in a Three-Electrode Cell for Alkaline Exchange Membrane Electrolysis [frontiersin.org]
- 11. Recommended electrochemical measurement protocol for oxygen evolution reaction: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Cobalt Boride in Oxygen Evolution Reaction (OER) Catalysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1148963#application-of-cobalt-boride-in-oxygen-evolution-reaction-oer-catalysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com